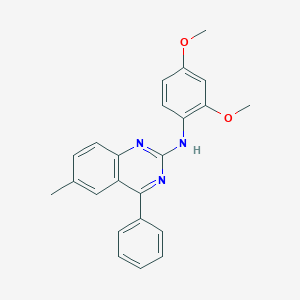
N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine, also known as DMQX, is a synthetic compound that belongs to the quinazoline family. DMQX is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. The compound was first synthesized in the 1980s and has since been used extensively in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Antibacterial Agents
One of the primary applications of derivatives of N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine is as antibacterial agents . Research has shown that certain derivatives can inhibit bacterial RNA polymerase (RNAP), which is a crucial enzyme for bacterial RNA synthesis . These compounds have demonstrated potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The most promising derivative, referred to as compound 7b, has shown significant antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP with minimum inhibitory concentration (MIC) values ranging from 0.125 to 2 μg/mL .
Cancer Research
In the realm of cancer research, derivatives of this compound have been explored for their potential to inhibit the growth of cancer cells. By targeting specific signaling pathways, these derivatives can interfere with the proliferation of cancerous cells, offering a pathway for the development of new anticancer drugs.
Taste-Enhancing Compounds
Interestingly, a derivative known as N’-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl) oxamide has been synthesized and studied for its taste-enhancing effects . This compound has been shown to significantly enhance kokumi, umami, and salt tastes, making it a potential candidate for reducing sodium intake while maintaining food palatability.
Anti-Inflammatory Applications
The anti-inflammatory effects of derivatives of N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine have also been a subject of study. These compounds may influence immune cell activity, offering insights into new treatments for inflammatory conditions.
Drug Development for Antibiotic Resistance
Given the rise of antibiotic-resistant infections, derivatives of this compound are being investigated as a basis for developing new antibacterial drugs. The need for novel antibiotics is critical, and these derivatives offer a promising lead structure for drugs targeting bacterial RNAP .
Molecular Docking Studies
Molecular docking studies have been conducted to understand how these derivatives interact with bacterial RNAP. Such studies are essential for drug design, as they reveal how the compounds bind to the target enzyme and inhibit its function. This information is vital for optimizing the derivatives for better efficacy and safety .
Mecanismo De Acción
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine is the bacterial RNA polymerase (RNAP) . RNAP is involved in the synthesis of RNAs in bacteria and is an attractive drug target .
Mode of Action
The compound interacts with the switch region of the bacterial RNAP . The switch region can be divided into three pockets: the hydrogen bond sub pocket, the cleft sub pocket, and the hydrophobic pocket . The interaction of the compound with these pockets inhibits the activity of RNAP, thereby affecting the synthesis of RNAs in bacteria .
Biochemical Pathways
The inhibition of RNAP disrupts the transcription process in bacteria, affecting the production of essential proteins and enzymes . This disruption can lead to the cessation of bacterial growth and eventually bacterial death .
Pharmacokinetics
Similar compounds have been shown to undergo a series of acetylation and glucuronidation, forming a metabolic product with unique pharmacologic properties .
Result of Action
The compound displays potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . It has been shown to inhibit bacterial growth and induce bacterial death .
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-15-9-11-19-18(13-15)22(16-7-5-4-6-8-16)26-23(24-19)25-20-12-10-17(27-2)14-21(20)28-3/h4-14H,1-3H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYFKWAIEGTKHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=C(C=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Benzhydrylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B381102.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381103.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B381104.png)
![2-{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B381107.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B381111.png)
![Diethyl 3-methyl-5-{[phenyl(phenylsulfanyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B381112.png)
![1-[4-(2-Fluorophenyl)-1-piperazinyl]-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol](/img/structure/B381113.png)
![1-[4-(2-Fluorophenyl)-1-piperazinyl]-3-(4-isopropyl-3-methylphenoxy)-2-propanol](/img/structure/B381117.png)
![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B381118.png)
![1-(4-Chlorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B381119.png)
![1-(3,4-Dimethylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B381122.png)
![1-(4-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B381123.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B381124.png)
![1-(4-Chloro-3,5-dimethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B381125.png)